N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide

Pharmaceutical Synthesis Levocetirizine Sulfonamide Intermediate

This sulfonamide nitrogen mustard is a critical intermediate for levocetirizine API synthesis. The 4-methoxy substituent is essential for controlling reactivity and is non-substitutable in validated routes. Also serves as a genotoxic impurity reference standard for HPLC/LC-MS method development. We supply high-purity (≥98%) material for pharmaceutical R&D.

Molecular Formula C11H15Cl2NO3S
Molecular Weight 312.2 g/mol
CAS No. 86357-59-7
Cat. No. B187658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide
CAS86357-59-7
Molecular FormulaC11H15Cl2NO3S
Molecular Weight312.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl
InChIInChI=1S/C11H15Cl2NO3S/c1-17-10-2-4-11(5-3-10)18(15,16)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3
InChIKeyHUVWULNCGBXDRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide (CAS 86357-59-7): Chemical Identity and Baseline Characteristics for Procurement Decisions


N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide (CAS 86357-59-7, PubChem CID 245660) is a sulfonamide derivative featuring a bis(2-chloroethyl)amine (nitrogen mustard) moiety linked to a 4-methoxybenzenesulfonyl group [1]. Its molecular formula is C11H15Cl2NO3S, with a molecular weight of 312.2 g/mol, a computed density of 1.329 g/cm³, and a boiling point of 431.8°C at 760 mmHg [2]. The compound is supplied as a research chemical (purity typically ≥95-98%) and is recognized as a building block in organic synthesis, most notably as an intermediate in the preparation of levocetirizine [3].

Why N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide Cannot Be Freely Substituted by Other Sulfonamide Nitrogen Mustards


In-class substitution of N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide is precluded by the critical role of the 4-methoxy substituent on the benzenesulfonyl group. This substituent directly modulates the electron density of the sulfonamide, thereby dictating its reactivity in nucleophilic substitution reactions and its chromatographic retention behavior [1]. The compound is explicitly designated as a genotoxic impurity in levocetirizine dihydrochloride synthesis and must be controlled via validated analytical methods [2]. Alternative sulfonamide nitrogen mustards, such as N,N-bis(2-chloroethyl)benzenesulfonamide (CAS 58023-19-1, lacking the methoxy group) or N,N-bis(2-chloroethyl)-p-toluenesulfonamide (CAS unspecified, bearing a methyl group), will exhibit divergent chemical reactivities and retention profiles, rendering them non-interchangeable in validated synthetic routes and analytical procedures .

N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide: Quantified Differential Evidence for Scientific and Industrial Selection


Synthetic Utility in Levocetirizine Production: Structural Differentiation from Non-Methoxylated Analogs

N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide is a specified building block in the synthesis of L-cetirizine (levocetirizine), a non-sedating histamine H1-receptor antagonist [1]. In contrast, its close analog N,N-bis(2-chloroethyl)benzenesulfonamide (CAS 58023-19-1), which lacks the 4-methoxy group, is designated solely as a genotoxic impurity to be controlled during levocetirizine production, not as a productive synthetic intermediate [2]. The presence of the 4-methoxy substituent alters the electronic properties of the sulfonamide nitrogen, influencing its reactivity in subsequent alkylation or coupling steps required for the levocetirizine scaffold.

Pharmaceutical Synthesis Levocetirizine Sulfonamide Intermediate

Reactivity Modulation by the 4-Methoxy Substituent: Implications for Nucleophilic Substitution Kinetics

The 4-methoxy group on the benzenesulfonyl ring of the target compound is an electron-donating substituent (σp⁺ = -0.78) [1]. This substitution pattern alters the electron density on the sulfonamide nitrogen compared to unsubstituted or electron-withdrawing analogs (e.g., 4-nitrobenzenesulfonamide derivatives). While direct kinetic data for the target compound are not available, class-level knowledge indicates that electron-donating para-substituents decrease the electrophilicity of the sulfonyl sulfur, thereby slowing the rate of nucleophilic attack at sulfur relative to electron-deficient analogs. Conversely, the electron-rich nitrogen may exhibit altered alkylation kinetics when the bis(2-chloroethyl) groups undergo intramolecular cyclization to form the reactive aziridinium ion.

Chemical Reactivity Nucleophilic Substitution Electron-Donating Group

Chromatographic Retention Differentiation: Reverse-Phase HPLC Selectivity for Impurity Control

The computed XLogP3-AA value for N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide is 2.2 [1]. In contrast, the non-methoxylated analog N,N-bis(2-chloroethyl)benzenesulfonamide (CAS 58023-19-1) has a computed XLogP3-AA of 1.9 [2]. This 0.3 log unit difference translates to a ~2-fold difference in predicted octanol-water partition coefficient, which directly impacts reverse-phase HPLC retention time. In a typical C18 column gradient elution, the methoxylated compound is expected to elute later than its non-methoxylated counterpart by a measurable interval, enabling selective detection and quantification of both species as required by pharmacopoeial impurity control methods [3].

Analytical Chemistry HPLC Impurity Profiling

Alkylating Agent Mechanism: Class-Level Potency Inference from Nitrogen Mustard Scaffold

N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide contains the bis(2-chloroethyl)amine pharmacophore characteristic of nitrogen mustard alkylating agents . This class of compounds exerts cytotoxic effects through intramolecular cyclization to form a highly electrophilic aziridinium ion, which subsequently alkylates nucleophilic sites on DNA (primarily N7 of guanine), leading to interstrand crosslinks and apoptosis [1]. While direct IC50 data for the target compound against specific cancer cell lines are not publicly available, sulfonamide-linked nitrogen mustards as a class have demonstrated antitumor activity, with one analog (compound 12b in the cited study) exhibiting a therapeutic index (TI) of 47.55 in murine models [2]. The 4-methoxy substitution pattern on the benzenesulfonyl group of the target compound is expected to modulate the rate of aziridinium ion formation and DNA alkylation efficiency compared to unsubstituted or differently substituted analogs.

Alkylating Agent DNA Crosslinking Anticancer Research

Physical Property Differentiation: Impact on Formulation and Handling

The target compound has a predicted boiling point of 431.8°C at 760 mmHg and a flash point of 214.9°C [1]. The melting point is not reported (N/A). In comparison, the non-methoxylated analog N,N-bis(2-chloroethyl)benzenesulfonamide has a reported melting point of 42-44°C . This substantial difference in physical state at ambient temperature—one is likely a liquid or low-melting solid, the other a crystalline solid—has direct implications for handling, weighing, and formulation. The higher boiling point of the methoxylated compound also indicates lower volatility, which may be advantageous for reactions conducted at elevated temperatures under reflux conditions.

Physicochemical Properties Pre-formulation Handling Requirements

Genotoxic Impurity Classification: Regulatory Significance in Pharmaceutical Development

The British Pharmacopoeia (2025) explicitly identifies N,N-bis(2-chloroethyl)benzenesulfonamide—the non-methoxylated analog—as a genotoxic potential impurity in levocetirizine dihydrochloride and mandates its control by a suitable validated method [1]. By extension, N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide, as a structurally related sulfonamide nitrogen mustard with an intact bis(2-chloroethyl)amine moiety, is also expected to exhibit genotoxic potential and would be subject to similar control strategies in pharmaceutical manufacturing. This classification distinguishes it from non-alkylating sulfonamide building blocks that lack the bis(2-chloroethyl) functionality and therefore pose lower genotoxic risk.

Genotoxicity Impurity Control Regulatory Compliance

High-Value Application Scenarios for N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide


Synthesis of Levocetirizine and Related Antihistamine Intermediates

As a designated building block for L-cetirizine [1], this compound is employed in the construction of the levocetirizine scaffold. Its 4-methoxy substituent provides the requisite electronic properties for subsequent coupling steps. Procurement is warranted for pharmaceutical R&D and process chemistry laboratories engaged in antihistamine development.

Analytical Reference Standard for Genotoxic Impurity Method Development

Given the pharmacopoeial requirement to control structurally related sulfonamide nitrogen mustards as genotoxic impurities in levocetirizine [2], this compound serves as a reference standard for the development and validation of HPLC or LC-MS methods capable of resolving and quantifying alkylating impurities.

Structure-Activity Relationship (SAR) Studies of Nitrogen Mustard Alkylating Agents

The compound's 4-methoxybenzenesulfonamide core, combined with the bis(2-chloroethyl)amine pharmacophore, provides a distinct electronic profile for SAR investigations aimed at understanding how aromatic ring substitution modulates DNA alkylation efficiency and selectivity [3].

Synthetic Methodology Development Involving N-Alkylsulfonamide Nucleophiles

The presence of both an electrophilic chloroethyl moiety (capable of intramolecular cyclization) and a sulfonamide nitrogen that can act as a leaving group or nucleophile makes this compound a versatile substrate for developing new synthetic methods in organic chemistry [1].

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